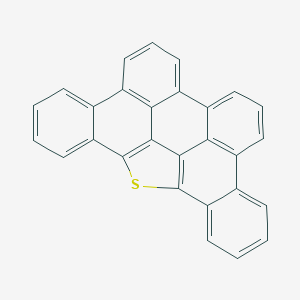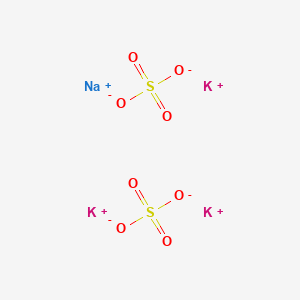
Tripotassium sodium disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium sodium disulphate (K3Na(SO3)2) is a white crystalline powder that is widely used in various scientific research applications. It is a sulfite-based compound that is commonly used as a reducing agent, antioxidant, and preservative in food, pharmaceuticals, and cosmetics industries.
Mécanisme D'action
The mechanism of action of tripotassium sodium disulphate is based on its ability to donate electrons and reduce other compounds. It acts as a reducing agent by donating electrons to other compounds and thereby reducing them. In addition, tripotassium sodium disulphate can scavenge free radicals and prevent oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
Tripotassium sodium disulphate has several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells and tissues. It also has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, tripotassium sodium disulphate has been shown to improve the antioxidant status of cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tripotassium sodium disulphate in lab experiments include its ability to act as a reducing agent, antioxidant, and preservative. It is also relatively inexpensive and readily available. However, there are some limitations to its use. For example, tripotassium sodium disulphate can react with other compounds and produce unwanted side products. It is also relatively unstable and can decompose over time.
Orientations Futures
There are several future directions for the use of tripotassium sodium disulphate in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a food preservative that is safe and effective. Finally, there is a need for further research into the mechanism of action of tripotassium sodium disulphate and its potential applications in various fields of science.
Conclusion:
In conclusion, tripotassium sodium disulphate is a sulfite-based compound that has a wide range of scientific research applications. It is commonly used as a reducing agent, antioxidant, and preservative in various industries. Its mechanism of action is based on its ability to donate electrons and reduce other compounds. Tripotassium sodium disulphate has several biochemical and physiological effects and has potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of tripotassium sodium disulphate involves the reaction of sodium sulfite (Na2SO3) with potassium bisulfite (KHSO3) in the presence of a catalyst such as potassium hydroxide (KOH). The reaction takes place at a temperature of 60-70°C for several hours until the desired product is obtained. The chemical equation for the synthesis of tripotassium sodium disulphate is as follows:
Na2SO3 + 2KHSO3 + 2KOH → K3Na(SO3)2 + 2H2O
Applications De Recherche Scientifique
Tripotassium sodium disulphate has a wide range of scientific research applications. It is commonly used as a reducing agent in the synthesis of organic compounds such as aldehydes, ketones, and carboxylic acids. It is also used as an antioxidant in the food industry to prevent the oxidation of fats and oils. In addition, tripotassium sodium disulphate is used as a preservative in pharmaceuticals and cosmetics to prevent the growth of bacteria and fungi.
Propriétés
Numéro CAS |
16349-83-0 |
|---|---|
Nom du produit |
Tripotassium sodium disulphate |
Formule moléculaire |
K3NaO8S2 |
Poids moléculaire |
332.41 g/mol |
Nom IUPAC |
tripotassium;sodium;disulfate |
InChI |
InChI=1S/3K.Na.2H2O4S/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4 |
Clé InChI |
PGOOCLFVCAAIOJ-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[K+].[K+].[K+] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[K+].[K+].[K+] |
Autres numéros CAS |
16349-83-0 |
Synonymes |
tripotassium sodium disulphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



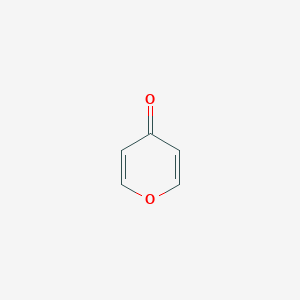
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
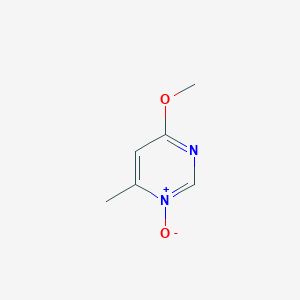
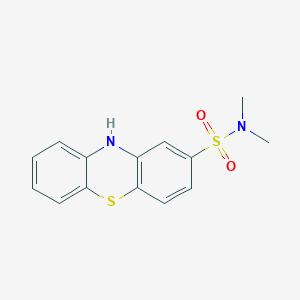
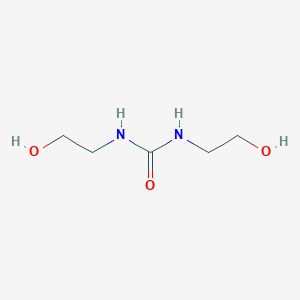
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
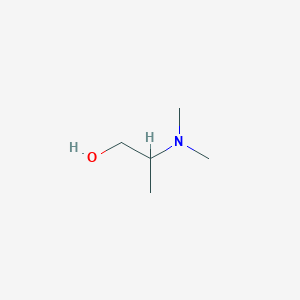
![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
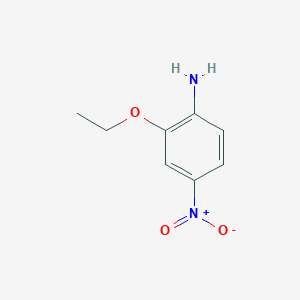
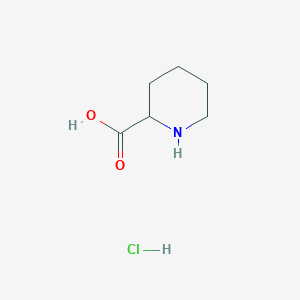
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)
